(R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound belonging to the class of naphthalene derivatives. It features a bromine atom at the 7-position and a methyl group at the 6-position of the tetrahydronaphthalene ring system. The molecular formula for this compound is , and it has a molecular weight of approximately 240.14 g/mol . This compound is notable for its potential biological activities, which are influenced by the presence of specific functional groups in its structure.
This compound can be classified under the broader category of tetrahydronaphthalenes, which are cyclic organic compounds characterized by a fused bicyclic structure. The presence of bromine and methyl substituents further categorizes it within halogenated amines, which are often investigated for their reactivity and potential applications in medicinal chemistry .
The synthesis of (R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity towards the desired stereoisomer. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
(R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits various chemical reactivities due to its functional groups. Typical reactions include:
These reactions may require specific catalysts or reagents to facilitate transformations while minimizing side reactions. Reaction conditions such as pH and temperature must also be optimized for desired outcomes.
The mechanism of action for (R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is primarily explored in pharmacological contexts. It is hypothesized that this compound may interact with biological targets such as receptors or enzymes due to its structural features.
Research into its pharmacodynamics is ongoing, with studies focusing on its potential effects on neurotransmitter systems.
Key chemical properties include:
(R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific uses:
(R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine represents a structurally sophisticated chiral molecule that integrates several pharmacologically significant motifs. Its core consists of a partially saturated naphthalene framework (tetralin) that confers optimal rigidity for receptor interactions while maintaining conformational flexibility. The molecular formula C₁₁H₁₄BrN (MW: 240.14 g/mol) features three critical functional elements: a stereodefined amine at the C1 position, a bromine atom at C7, and a methyl group at C6, creating a distinctive 1,2,3,4-tetrahydronaphthalene scaffold [1] [2]. The bromine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), enabling structural diversification for structure-activity relationship (SAR) studies. The methyl group at C6 introduces steric and electronic effects that significantly influence ring electronics, evidenced by calculated logP values of ~2.66 indicating moderate lipophilicity ideal for blood-brain barrier penetration in CNS-targeting therapeutics [5] [6].
The tetrahydronaphthalene core adopts a pseudo-aromatic configuration where the amine-bearing carbon (C1) constitutes the sole chiral center, making enantiomeric resolution crucial for bioactivity. This scaffold demonstrates remarkable stability under physiological conditions while maintaining sufficient reactivity for downstream derivatization. X-ray crystallography of analogous compounds confirms that the saturated cyclohexene-like ring adopts a half-chair conformation, positioning the amine group equatorially to minimize steric strain [9].
The (R)-configuration at C1 is pharmacologically indispensable, as demonstrated by the distinct biological profiles of enantiomeric pairs. Molecular docking simulations reveal that the (R)-enantiomer achieves optimal three-point binding with aminergic G-protein-coupled receptors (GPCRs), particularly dopaminergic and serotonergic subtypes. The protonated amine forms a salt bridge with conserved aspartate residues (e.g., Asp3.32 in DRD2), while the bromine and methyl groups occupy hydrophobic subpockets through van der Waals interactions [9]. This stereospecific recognition explains why the (S)-enantiomer (CAS: 1336420-38-2) typically exhibits 10-100 fold lower affinity at these targets despite identical physicochemical properties [2].
The chiral integrity of the amine center remains stable under physiological pH but may racemize under strongly basic conditions (>pH 11), necessitating careful control during synthesis. Temperature-dependent CD spectroscopy indicates that the (R)-configuration maintains conformational stability up to 100°C, which is crucial for manufacturing processes . This enantiomeric preference extends to metabolic pathways, where the (R)-isomer demonstrates slower hepatic clearance due to differential binding to cytochrome P450 isoforms [9].
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5